2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid
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Overview
Description
2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid is a synthetic organic compound characterized by the presence of an azido group, a trifluoromethyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid typically involves multiple steps. One common route starts with the preparation of 3-azidopropanamine, which is then reacted with 4,4,4-trifluorobutanoic acid chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.
Major Products
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can act as a nucleophile, forming covalent bonds with electrophilic centers in other molecules. Additionally, the trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid is unique due to the combination of the azido group and the trifluoromethyl group. This combination imparts distinct reactivity and stability, making it suitable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
2-(3-azidopropanoylamino)-4,4,4-trifluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O3/c8-7(9,10)3-4(6(16)17)13-5(15)1-2-12-14-11/h4H,1-3H2,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYBTYPTZKRUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(=O)NC(CC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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